Selexid
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H34ClN3O5S |
|---|---|
Molecular Weight |
476 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron;chloride |
InChI |
InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1 |
InChI Key |
UHPXMYLONAGUPC-WKLLBTDKSA-N |
Isomeric SMILES |
[H+].CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.[Cl-] |
Canonical SMILES |
[H+].CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.[Cl-] |
Synonyms |
Amdinocillin Pivoxil FL 1039 FL-1039 FL1039 Hydrochloride, Pivmecillinam Mecillinam Pivaloyl Ester Pivaloyl Ester, Mecillinam Pivamdinocillin Pivmecillinam Pivmecillinam Hydrochloride Pivoxil, Amdinocillin Selexid |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interactions of Pivmecillinam
Elucidation of Penicillin-Binding Protein (PBP) Affinity and Specificity
Interaction with PBP2 (PBP2a) in Gram-Negative Bacteria
Mecillinam's primary mechanism of action involves its high and specific affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. hres.cawikipedia.orgmcmaster.canih.govdrugs.comoup.com This specificity is a key differentiator from many other beta-lactam antibiotics, which often target PBP1a, PBP1b, or PBP3. hres.camedscape.com The binding to PBP2 is a crucial step that initiates the cascade of events leading to bacterial cell death. The inhibitory action of mecillinam (B1665348) on PBP2 contributes to its low cross-resistance with certain other beta-lactams. drugs.com In Escherichia coli, mecillinam's specific targeting of PBP2, an enzyme in the cell elongation machinery, has made it a valuable tool for studying cell wall biogenesis. nih.gov Studies have shown that mecillinam binds exclusively to PBP2 in E. coli with a 50% inhibitory concentration (IC50) of 0.16 mg/L. drugbank.com In Klebsiella pneumoniae, preferential binding to PBP2 was also observed, with an IC50 of less than 0.0075 mg/liter. nih.gov
Comparative Binding Affinities to Other PBPs (PBP1a, PBP1b, PBP3, PBP4, PBP5, PBP6)
While mecillinam's primary target is PBP2, its interaction with other PBPs is significantly lower. This high degree of specificity is a defining characteristic of its action.
PBP1a and PBP1b: Unlike many other beta-lactams, mecillinam does not preferentially bind to PBP1a or PBP1b in Gram-negative bacteria. hres.camedscape.com
PBP3: Mecillinam shows a much lower affinity for PBP3 compared to its strong binding to PBP2. nih.gov PBP3 is primarily involved in cell division, and its inhibition by other beta-lactams often leads to filamentation. nih.govpnas.org
PBP4, PBP5, and PBP6: Studies in E. coli have indicated that PBP4, PBP5, and PBP6 are not considered the primary targets for the typical effects of beta-lactams on cell elongation and division. pnas.org Some research suggests that mecillinam has weak binding to PBP4. mdpi.com In one study on Clostridium perfringens, mecillinam displayed a higher affinity for PBP5 than for other PBPs. drugbank.com
| Penicillin-Binding Protein | Mecillinam Binding Affinity | Reference |
| PBP2 | High and specific | hres.cawikipedia.orgmcmaster.canih.govdrugs.comoup.com |
| PBP1a, PBP1b | Low/Not preferential | hres.camedscape.com |
| PBP3 | Low | nih.gov |
| PBP4 | Weak/Low | mdpi.com |
| PBP5 | Higher than other PBPs in C. perfringens | drugbank.com |
| PBP6 | Not a primary target | pnas.org |
Inhibition of Peptidoglycan Biosynthesis Pathways
Stages of Peptidoglycan Synthesis Inhibited by Mecillinam
Mecillinam interferes with the biosynthesis of the bacterial cell wall, a critical process for bacterial survival. medicines.org.ukhres.cadrugs.com The bacterial cell wall is composed of peptidoglycan, a polymer that provides structural integrity. nih.gov Mecillinam's inhibition of PBP2, a transpeptidase, directly disrupts the final stages of peptidoglycan synthesis. nih.govasm.org PBP2 is responsible for the cross-linking of peptide stems in the growing peptidoglycan chain. asm.org By inhibiting PBP2, mecillinam prevents the formation of these essential cross-links. nih.gov
Interestingly, low concentrations of mecillinam have been shown to inhibit the synthesis of murein (a component of peptidoglycan) by 50% to 70% in E. coli. psu.edu However, unlike some other beta-lactams, increasing the concentration of mecillinam does not lead to a progressive increase in the inhibition of murein synthesis. psu.edujst.go.jp Mecillinam does not appear to affect the synthesis of cross-linked murein itself but rather the incorporation of new material into the cell wall. psu.edu The inactivation of PBP2 by mecillinam leads to a futile cycle of peptidoglycan synthesis and degradation, where uncrosslinked glycan strands are produced and then rapidly broken down. nih.gov
Morphological Changes in Bacterial Cells Induced by Mecillinam Exposure
The specific inhibition of PBP2 by mecillinam leads to distinct and characteristic morphological changes in bacterial cells. Instead of the typical filamentation caused by beta-lactams that target PBP3, mecillinam exposure causes Gram-negative bacteria like E. coli to lose their rod shape and become ovoid or spherical. nih.govpnas.orgpsu.edubiorxiv.orgplos.orgbiorxiv.org These spherical cells are often large and eventually lyse. nih.govpsu.edu
This morphological response is consistent across a wide range of mecillinam concentrations. psu.edu The transformation into spheroids is a time and concentration-dependent process, with the most significant changes in cell width observed after about two hours of exposure. biorxiv.orgplos.org These morphological alterations, particularly the increase in cell width, are a direct consequence of the disruption of the cell elongation process governed by the Rod system, in which PBP2 is a key component. biorxiv.org The unique morphological changes induced by mecillinam have been used as a tool to study cell wall elongation processes. asm.org
Cell Lysis and Autolysin Activation Mechanisms
The ultimate bactericidal effect of mecillinam is cell lysis. psu.edu While the inhibition of peptidoglycan synthesis is the primary trigger, the process of lysis is also linked to the activation of autolysins, which are enzymes that degrade the cell wall. nih.govasm.org
Biochemical and Genetic Basis of Antimicrobial Resistance to Pivmecillinam
β-Lactamase-Mediated Resistance Mechanisms
The primary enzymatic defense against β-lactam antibiotics, including mecillinam (B1665348), is the production of β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov
Molecular Characteristics of β-Lactamases Affecting Mecillinam Hydrolysis
While mecillinam is generally more stable to hydrolysis by many common β-lactamases compared to other penicillins, certain enzymes can effectively inactivate it. oup.com The hydrolytic efficiency of a β-lactamase against mecillinam is determined by the specific amino acid composition and three-dimensional structure of the enzyme's active site.
Notably, some extended-spectrum β-lactamases (ESBLs) and other β-lactamase classes have been shown to confer resistance to mecillinam. For instance, a novel narrow-spectrum β-lactamase, CTX-M-215, which evolved from the ESBL CTX-M-125 through a single amino acid substitution (N132D), confers high-level resistance to mecillinam while showing decreased activity against other cephalosporins. asm.org This highlights how subtle changes in the molecular structure of a β-lactamase can significantly alter its substrate specificity to include mecillinam. Studies have also investigated the activity of TEM-like (Class III) and Class IV β-lactamases against mecillinam, demonstrating their ability to hydrolyze the drug. nih.gov
Genetic Determinants and Epidemiological Spread of β-Lactamase Genes (e.g., blaCTX-M, blaSHV)
The genes encoding β-lactamases are often located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid dissemination among bacterial populations through horizontal gene transfer. frontiersin.orgnih.gov This is a major contributor to the spread of antibiotic resistance.
The most clinically significant β-lactamase genes that can confer resistance to a broad range of β-lactams, and in some cases mecillinam, include those encoding for CTX-M and SHV enzymes. nih.gov The blaCTX-M genes, in particular, have become widespread globally. asm.org The evolution of variants like CTX-M-215 from existing CTX-M enzymes illustrates the dynamic nature of these resistance determinants and their ability to adapt to new selection pressures. asm.org Similarly, SHV-type ESBLs can compromise the activity of mecillinam, although the extent of this resistance can vary depending on the specific enzyme variant. nih.gov
Strategies to Overcome β-Lactamase Activity (e.g., β-Lactamase Inhibitors)
A primary strategy to combat β-lactamase-mediated resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. These inhibitors, such as clavulanic acid, sulbactam, and tazobactam (B1681243), are structurally similar to β-lactam antibiotics and can bind to the active site of β-lactamases, inactivating them and protecting the partner antibiotic from hydrolysis. google.com
The combination of pivmecillinam (B1664848) with a β-lactamase inhibitor like clavulanic acid has shown promise in overcoming resistance in ESBL-producing organisms. nih.govoup.comresearchgate.net Studies have demonstrated that clavulanic acid can reduce the minimum inhibitory concentrations (MICs) of mecillinam for ESBL-producing E. coli to susceptible levels. nih.gov This synergistic effect suggests that such combinations could be a viable therapeutic option for infections caused by certain β-lactamase-producing bacteria. oup.comnih.gov Another diazabicyclooctane inhibitor, OP0595, not only inhibits Class A and C β-lactamases but also potentiates the activity of β-lactams that target other penicillin-binding proteins (PBPs), similar to mecillinam's own synergistic effects. researchgate.net
Target Modification Resistance: Alterations in Penicillin-Binding Proteins
Mecillinam's unique mechanism of action involves its specific and high affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria like Escherichia coli. oup.comasm.org This interaction disrupts the bacterial cell wall elongation process, leading to the formation of spherical cells and eventual lysis. asm.orgplos.org Resistance can emerge through modifications to PBP2 that reduce the binding affinity of mecillinam. researchgate.net
Structural Modifications of PBP2 Affecting Mecillinam Binding Affinity
Mutations in the mrdA gene, which encodes PBP2, can lead to amino acid substitutions that alter the structure of the protein and decrease its affinity for mecillinam. asm.org These alterations can occur in or near the active site of PBP2, hindering the binding of the antibiotic. oup.com For example, specific amino acid substitutions within the C-terminal transpeptidase domain of PBP2 have been linked to reduced susceptibility to both imipenem (B608078) and mecillinam. oup.com Mutations in the β3–β4 loop of PBP2 can also destabilize the high-affinity conformation required for antibiotic binding. nih.gov While these mutations can confer resistance, they may also come with a fitness cost to the bacteria, potentially explaining why the prevalence of clinical resistance to mecillinam due to target site modification has remained relatively low.
Acquisition of Novel PBPs (e.g., PBP2a, PBP5 in Methicillin-Resistant Staphylococcus aureus)
Another mechanism of target-based resistance is the acquisition of a novel PBP that is not susceptible to the antibiotic. A prime example is the acquisition of the mecA gene by Staphylococcus aureus, which encodes for PBP2a. nih.govmdpi.comnih.gov PBP2a has a low affinity for most β-lactam antibiotics, including methicillin, and can take over the essential functions of cell wall synthesis when the native PBPs are inhibited. mdpi.comnih.gov While mecillinam is primarily used against Gram-negative bacteria, the principle of acquiring a resistant PBP is a significant resistance strategy. In Enterococcus faecium, high-level resistance to ampicillin (B1664943) is associated with the overproduction of a modified PBP5 that has a reduced capacity to bind penicillin. abdominalkey.comresearchgate.net This intrinsic resistance to β-lactams in enterococci is largely due to the low-affinity PBP5. oup.comoup.com
Regulation of PBP Gene Expression and Its Impact on Susceptibility
The primary target of mecillinam is PBP2, a crucial enzyme for maintaining the rod shape of bacteria like Escherichia coli. Alterations in the expression of genes encoding PBPs can significantly impact a bacterium's susceptibility to mecillinam.
One of the key mechanisms of resistance involves mutations in the cysB gene. mdpi.com The CysB protein is a transcriptional regulator of the cysteine biosynthesis pathway. mdpi.com Studies have shown that loss-of-function mutations in cysB are a major cause of mecillinam resistance in clinical isolates of E. coli. asm.orgmdpi.com These mutations trigger a broad gene regulatory response, altering the expression of approximately 450 genes. asm.orgnih.gov Among the upregulated proteins are PBP1B and its activator, LpoB, both involved in peptidoglycan synthesis. asm.orgnih.gov The increased levels of PBP1B and LpoB can compensate for the mecillinam-inhibited PBP2, thereby conferring resistance. asm.orgnih.gov This was demonstrated by experiments showing that artificial overexpression of either PBP1B or LpoB in wild-type E. coli increased mecillinam resistance, while inactivating the genes for either of these proteins in cysB mutants rendered them susceptible. asm.orgnih.gov
Furthermore, the stringent response, a bacterial stress response characterized by the accumulation of the alarmone (p)ppGpp, has been implicated in mecillinam resistance. researchgate.net Modest increases in (p)ppGpp levels can lead to resistance, possibly by stimulating the divisome, the cellular machinery responsible for cell division, which may compensate for defects in the elongasome machinery targeted by mecillinam. researchgate.net
| Gene | Function | Impact on Mecillinam Susceptibility | Research Findings |
| cysB | Transcriptional regulator of cysteine biosynthesis. mdpi.com | Loss-of-function mutations lead to resistance. mdpi.com | Upregulation of PBP1B and LpoB compensates for inhibited PBP2. asm.orgnih.gov |
| mrcB (encodes PBP1B) | Peptidoglycan synthase. nih.gov | Overexpression confers resistance. asm.orgnih.gov | Increased levels of PBP1B can rescue cells with mecillinam-inhibited PBP2. nih.gov |
| lpoB | Activator of PBP1B. nih.gov | Overexpression confers resistance. asm.orgnih.gov | Essential for the resistance phenotype in cysB mutants. nih.gov |
| relA/spoT (involved in ppGpp synthesis) | Mediate the stringent response. nih.gov | Increased (p)ppGpp levels can cause resistance. researchgate.net | Suggests a link between the stringent response and cell wall synthesis regulation. researchgate.net |
Efflux Pump Systems in Bacterial Resistance to Mecillinam
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. nih.gov This is a significant mechanism of both intrinsic and acquired antibiotic resistance in Gram-negative bacteria.
Genetic and Regulatory Mechanisms of Efflux Pump Overexpression
The expression of efflux pumps is tightly regulated, often by transcriptional repressors. plos.org Mutations in these regulatory genes can lead to the overexpression of the pumps and, consequently, to multidrug resistance. mdpi.comfrontiersin.org For instance, mutations in the repressor gene acrR can lead to the overexpression of the AcrAB-TolC pump. researchgate.net The expression of these pumps can also be induced by the presence of certain molecules, allowing for an adaptive resistance response. plos.org Global regulatory networks, such as the stringent response, can also influence the expression of efflux pumps. oup.com
| Efflux Pump System | Regulator(s) | Substrates | Impact on Mecillinam Resistance |
| AcrAB-TolC | AcrR, MarA, SoxS, Rob | Broad spectrum including some β-lactams, fluoroquinolones, macrolides. nih.gov | Contributes to reduced susceptibility, likely in concert with other mechanisms. researchgate.net |
| MdtABC | Various drugs and toxic compounds. canada.ca | Potential role, though less characterized for mecillinam specifically. canada.ca |
Permeability Barriers and Outer Membrane Modifications
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. mdpi.comnih.gov Alterations in the composition and structure of this membrane can significantly reduce the influx of drugs like mecillinam.
Porin Channel Downregulation and Mutational Effects on Mecillinam Entry
Hydrophilic antibiotics, such as β-lactams, primarily enter the periplasmic space through water-filled protein channels called porins. nih.govresearchgate.net The two major porins in E. coli are OmpF and OmpC. researchgate.net A reduction in the number of these porins or mutations that alter their channel properties can decrease the permeability of the outer membrane to antibiotics, leading to resistance. researchgate.net This can occur through mutations in the porin genes themselves or in regulatory genes that control their expression, such as ompR and envZ. researchgate.net For instance, mutations in envZ can lead to a decrease in drug influx through OmpC and OmpF. researchgate.net The loss or downregulation of porins often comes with a fitness cost to the bacteria, as it also reduces the uptake of essential nutrients.
Lipopolysaccharide (LPS) Modifications Affecting Mecillinam Permeation
Lipopolysaccharide (LPS) is a major component of the outer leaflet of the outer membrane in Gram-negative bacteria. mdpi.com It contributes to the structural integrity of the membrane and acts as a barrier. nih.gov Modifications to the structure of LPS can affect the permeability of the outer membrane and contribute to antibiotic resistance. nih.gov
In Salmonella typhimurium, it has been shown that mutations affecting LPS biosynthesis can act synergistically with other mutations, such as those in spoT and cya or crp, to produce high-level resistance to mecillinam. nih.gov For example, mutations in galE (involved in galactose metabolism, affecting LPS core synthesis) and rfc (involved in O-antigen synthesis) were found to cause the highest increase in mecillinam resistance when combined with other mutations. nih.gov These findings suggest that the antibacterial action of mecillinam is dependent on the integrity and specific structure of the LPS molecule. nih.gov The modification of lipid A, the hydrophobic anchor of LPS, through the addition or removal of chemical groups can also alter the net charge of the outer membrane, potentially affecting its interaction with and permeability to antibiotics. oup.commdpi.com
| Outer Membrane Component | Gene(s) Involved in Modification | Type of Modification | Effect on Mecillinam Permeation |
| Porins | ompF, ompC, ompR, envZ | Downregulation, loss, or mutation of porin channels. researchgate.net | Reduced influx of mecillinam into the periplasm. mdpi.comresearchgate.net |
| Lipopolysaccharide (LPS) | galE, rfc, rfa, rfb | Alterations in core oligosaccharide and O-antigen synthesis. nih.gov | Leads to high-level resistance in combination with other mutations. nih.gov |
| Lipid A | arnT, pmrAB | Modification of phosphate (B84403) groups, altering net charge. oup.commdpi.com | May reduce electrostatic interactions favorable for drug entry. oup.com |
Biofilm-Associated Resistance Mechanisms
Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents. This resistance is multifactorial, arising from the unique structure and physiology of biofilm communities. Mechanisms contributing to this phenomenon include the reduced penetration of antibiotics through the biofilm matrix, the altered physiological state of biofilm-embedded cells, and the expression of specific resistance genes. frontiersin.orgeuropa.eu Bacteria within biofilms can be up to 1000 times more resistant to antibiotics compared to their free-floating, or planktonic, counterparts. nih.gov
Extracellular Polymeric Substance (EPS) Matrix Impact on Mecillinam Penetration
The extracellular polymeric substance (EPS) matrix is a defining feature of biofilms, composing up to 90% of the total biofilm biomass. frontiersin.org This complex, self-produced matrix is primarily composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). frontiersin.orgnih.gov The EPS matrix provides structural stability to the biofilm and acts as a protective barrier against various environmental stresses, including antimicrobial agents. nih.govwikipedia.org
The penetration of antibiotics, including the active form of Selexid, mecillinam, can be significantly hindered by the EPS matrix. frontiersin.orgfrontiersin.org This barrier effect is not merely a passive diffusion limitation. The components of the EPS can interact with and sequester antimicrobial compounds. For instance, the negatively charged components of the EPS can bind to positively charged antibiotics, preventing them from reaching the deeper layers of the biofilm. frontiersin.orgwikipedia.org Furthermore, enzymes embedded within the matrix can degrade or inactivate antibiotics before they can exert their effect on the bacterial cells. frontiersin.orgmdpi.com
Research has shown that the heterogeneous nature of the EPS creates a diffusion barrier that can effectively filter and immobilize nanoparticles, which are sometimes used to deliver antibiotics. biorxiv.org This suggests a similar mechanism for the sequestration of antibiotic molecules themselves. The spatial organization of the bacteria and the surrounding EPS influences the effectiveness of this barrier. Biofilms with a more dispersed structure may offer greater protection by increasing the surface area for antibiotic interaction and absorption within the matrix. biorxiv.org Studies have demonstrated that the removal of EPS can enhance the penetration of antimicrobials into the biofilm, leading to a decrease in bacterial viability. frontiersin.org
Table 1: Components of the Extracellular Polymeric Substance (EPS) Matrix and their Role in Antimicrobial Resistance
| EPS Component | Primary Function in Biofilm | Impact on Antimicrobial Penetration |
| Polysaccharides | Structural integrity, adhesion | Can bind and sequester antibiotics, limiting diffusion. nih.govwikipedia.org |
| Proteins | Enzymatic activity, structural support | Can include enzymes that degrade antibiotics; contribute to the physical barrier. frontiersin.orgmdpi.com |
| Extracellular DNA (eDNA) | Structural component, facilitates genetic exchange | Can bind to certain antibiotics, contributing to the diffusion barrier. frontiersin.orgnih.gov |
| Lipids | Component of the matrix structure | Contribute to the overall hydrophobicity and barrier properties of the biofilm. frontiersin.org |
Physiological State of Biofilm Cells and Reduced Mecillinam Susceptibility
Beyond the physical barrier of the EPS matrix, the physiological state of bacteria within a biofilm plays a crucial role in their reduced susceptibility to antibiotics like mecillinam. Unlike rapidly dividing planktonic bacteria, cells within a biofilm often exist in a range of metabolic states, with many exhibiting significantly reduced growth rates. europa.eu This is due in part to nutrient and oxygen gradients that form within the biofilm, where cells in the deeper layers are often in a dormant or slow-growing state. mdpi.com
The efficacy of many antibiotics, including β-lactams like mecillinam, is dependent on active bacterial growth and cell wall synthesis. researchgate.net Mecillinam specifically targets Penicillin-Binding Protein 2 (PBP2), which is involved in cell wall elongation. d-nb.infonih.gov In slow-growing or dormant cells, the synthesis of the cell wall is reduced, thereby diminishing the effectiveness of mecillinam.
Furthermore, the stressful conditions within a biofilm, such as nutrient limitation and the accumulation of waste products, can trigger stress responses in the bacteria. These responses can lead to changes in gene expression that promote survival and antibiotic tolerance. frontiersin.org One such phenomenon is the formation of "persister cells," a subpopulation of dormant, highly tolerant cells that can survive high concentrations of antibiotics. mdpi.com These cells are not genetically resistant but their phenotypic state of dormancy allows them to evade the action of antibiotics that target active cellular processes. Once the antibiotic pressure is removed, these persister cells can resuscitate and repopulate the biofilm, leading to recurrent infections.
Low-dose treatment with mecillinam has been observed to enhance biofilm formation, which could be a contributing factor to the development of tolerance. nih.govbiorxiv.org This suggests a complex interplay where sublethal antibiotic concentrations may inadvertently promote a more protected mode of growth.
Table 2: Factors Related to the Physiological State of Biofilm Cells and Reduced Mecillinam Susceptibility
| Physiological Factor | Description | Impact on Mecillinam Susceptibility |
| Reduced Growth Rate | Cells within the biofilm, particularly in deeper layers, exhibit slower metabolic activity and replication. europa.eu | Decreased cell wall synthesis reduces the effectiveness of mecillinam, which targets this process. researchgate.net |
| Nutrient and Oxygen Gradients | Uneven distribution of nutrients and oxygen throughout the biofilm leads to diverse metabolic states. mdpi.com | Cells in nutrient-deprived areas enter a dormant state, making them less susceptible to growth-dependent antibiotics. |
| Stress Responses | The biofilm environment induces various stress responses in bacteria. frontiersin.org | Can lead to the upregulation of genes associated with survival and antibiotic tolerance. |
| Persister Cells | A subpopulation of dormant, phenotypically tolerant cells. mdpi.com | These cells can survive high concentrations of antibiotics and repopulate the biofilm after treatment. |
| Altered Gene Expression | The biofilm lifestyle leads to differential expression of genes compared to planktonic cells. | May involve the upregulation of efflux pumps or other resistance mechanisms. frontiersin.org |
Synthetic Chemistry and Structure Activity Relationships Sar of Pivmecillinam and Analogs
Total Synthesis Routes for Mecillinam (B1665348) and Pivmecillinam (B1664848)
The synthesis of mecillinam and its prodrug pivmecillinam involves a multi-step process starting from key precursors and employing specific strategies to ensure high yield and purity.
Key Precursors and Synthetic Intermediates
The foundational precursor for the synthesis of mecillinam is 6-aminopenicillanic acid (6-APA) , which provides the core β-lactam ring structure essential for antibacterial activity. mdpi.commdpi.com Another crucial reactant is 1-hexamethyleneiminecarboxaldehyde dimethyl acetal (B89532) . google.com
The synthesis proceeds by reacting 6-APA with 1-hexamethyleneiminecarboxaldehyde dimethyl acetal in an alcohol solvent, such as methanol, under cooled conditions (preferably 0-5°C). google.com This reaction yields the intermediate compound, mecillinam . google.com
To produce the orally active prodrug pivmecillinam , mecillinam is then esterified. google.comresearchgate.net This is achieved by dissolving mecillinam in an aprotic polar solvent like N,N-dimethylformamide and reacting it with a halomethyl pivalate (B1233124) (e.g., chloromethyl pivalate) in the presence of a base such as potassium carbonate. google.com
| Precursor/Intermediate | Role in Synthesis |
| 6-Aminopenicillanic Acid (6-APA) | Provides the core β-lactam structure. mdpi.commdpi.com |
| 1-Hexamethyleneiminecarboxaldehyde dimethyl acetal | Reacts with 6-APA to form the amidine side chain. google.com |
| Mecillinam | The active antibiotic intermediate. google.com |
| Halomethyl pivalate | Esterifying agent to form the pivmecillinam prodrug. google.com |
| Potassium Carbonate | Base used to facilitate the esterification reaction. google.com |
Optimization of Yields and Purity in Chemical Synthesis
Optimizing the yield and purity of mecillinam and pivmecillinam is a key focus of industrial synthesis. One patented method describes a process for obtaining high-yield mecillinam from 6-APA in a single step. google.com This method involves reacting 6-APA with 1-hexamethyleneiminecarboxaldehyde dimethyl acetal in an alcohol solvent under cooled conditions for 3-5 hours. google.com The resulting mecillinam can then be crystallized from the reaction mixture, achieving a reported yield of 85%. google.com
For the synthesis of pivmecillinam, the subsequent reaction of mecillinam with a halomethyl pivalate is carried out at a controlled temperature of 0-25°C for 10-20 hours. google.com A Chinese patent describes a method using an organic base as a catalyst and an alcohol as the solvent, reacting at approximately 5°C. After the reaction, an organic acid is added to adjust the pH, causing the mecillinam to crystallize, reportedly achieving a purity of over 95% and a yield of nearly 75% without needing recrystallization. google.com High-performance liquid chromatography (HPLC) is a common technique used to analyze the purity of the final product. tandfonline.com
Derivatization Strategies for Enhanced Antimicrobial Activity and Pharmacological Properties
The unique structure of mecillinam, particularly its amidine side chain, offers opportunities for derivatization to improve its antimicrobial spectrum and pharmacological properties.
β-Lactam Ring Substitutions and Their Impact on Antimicrobial Spectrum
The β-lactam ring is the pharmacophore of this class of antibiotics, and its integrity is essential for activity. mdpi.combasicmedicalkey.com However, substitutions on the ring can influence stability and spectrum. For example, a methoxy (B1213986) group at the C-7 position of cephalosporins (a related class of β-lactams) confers higher resistance to hydrolysis by β-lactamases. copbela.org In contrast, oxidation of the sulfur atom in the thiazolidine (B150603) ring to a sulfoxide (B87167) or sulfone can greatly diminish or destroy antibacterial activity. copbela.org
Prodrug Ester Modifications for Optimized Release and Absorption (Excluding Human Bioavailability Data)
Pivmecillinam is the pivaloyloxymethyl ester prodrug of mecillinam. nih.govdrugbank.comdrugbank.com This esterification strategy is a common approach to enhance the lipophilicity of polar drugs, thereby improving their ability to cross biological membranes. researchgate.net The underlying principle of this prodrug design is to mask the negatively charged carboxylic acid group of the parent drug, mecillinam, with an ester moiety. researchgate.net This modification increases the molecule's lipophilicity and facilitates its passive diffusion across the gastrointestinal mucosa. researchgate.netmedznat.ru
Once absorbed, pivmecillinam is rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa, blood, and other tissues to release the active antibacterial agent, mecillinam, and pivalic acid. medznat.rutoku-e.comfda.gov The addition of the pivalate ester is specifically designed to enhance the absorption of the antibiotic. toku-e.com An ideal ester prodrug should be chemically stable, possess adequate aqueous solubility, and be resistant to hydrolysis before absorption. researchgate.net The conversion of pivmecillinam to mecillinam is an efficient process, ensuring the delivery of the active drug to its site of action. medznat.ru
The selection of the pivaloyloxymethyl (POM) ester is critical. This specific promoiety has been extensively utilized in prodrug design to improve the oral absorption of various therapeutic agents. nih.gov The enzymatic cleavage of the ester bond is a crucial step in the activation of the drug. researchgate.net
Structure-Activity Relationship (SAR) Studies of Mecillinam and Related β-Lactams
The antibacterial activity of β-lactam antibiotics is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different structural modifications influence their interaction with target proteins and, consequently, their antibacterial spectrum and potency. dntb.gov.ua
Mecillinam is structurally distinct from many other penicillins. Instead of a typical acylamino side chain at the 6-position of the penam (B1241934) nucleus, it possesses an amidino group. pharmacy180.com This unique structural feature is responsible for its high specificity for penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria. nih.govmedznat.ru In contrast, most other β-lactams primarily target PBP-1A, -1B, or -3. medznat.ru The inhibition of PBP-2 disrupts the bacterial cell wall synthesis, leading to the formation of spherical cells and eventual lysis. medznat.rutoku-e.com
SAR studies on mecillinam and its analogs focus on modifications of the amidino side chain and the penam core to explore and optimize antibacterial activity. These studies have been instrumental in defining the structural requirements for potent PBP-2 inhibition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mecillinam Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utep.edupku.edu.cn For mecillinam derivatives, QSAR models can predict the antibacterial potency based on various molecular descriptors. These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (such as HOMO and LUMO energies), and steric parameters. pku.edu.cn
A common approach in QSAR involves selecting a set of homologous compounds, determining their biological activity (e.g., minimum inhibitory concentration, MIC), and then using statistical methods like multilinear regression to derive a predictive model. utep.edu For instance, a QSAR study on quinolone antibacterials found that their genotoxic potential was dependent on logP and HOMO energy levels. pku.edu.cn While specific QSAR models for a broad range of mecillinam derivatives are not extensively detailed in the provided results, the principles of QSAR are applicable. Such models could guide the synthesis of new derivatives with potentially enhanced activity by predicting the impact of structural modifications. utep.eduresearchgate.net
A well-developed QSAR model can highlight the key structural features that govern the antibacterial effect, providing valuable insights for the rational design of new and more effective PBP-2 inhibitors. researchgate.net
| QSAR Modeling Parameters | Description |
| Dependent Variable | Biological activity of the compound (e.g., MIC). |
| Independent Variables (Descriptors) | Physicochemical properties (logP, pKa), electronic properties (HOMO/LUMO energies), and steric parameters (molecular weight, volume). |
| Statistical Method | Multiple linear regression, partial least squares, or other machine learning algorithms. |
| Goal | To create a predictive model of biological activity based on chemical structure. |
Computational Chemistry Approaches to PBP-Ligand Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational chemistry provides powerful tools to visualize and analyze the interactions between a ligand, such as mecillinam, and its protein target, PBP-2, at an atomic level. usf.edu
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov For mecillinam, docking studies can elucidate how it fits into the active site of PBP-2. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and inhibitory activity. nih.gov For example, docking studies have been used to investigate the binding of various ligands to PBPs, including those from E. coli. nih.gov
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the PBP-ligand complex over time. These simulations can reveal conformational changes in the protein upon ligand binding and the stability of the interactions. This information is valuable for understanding the mechanism of inhibition and for designing inhibitors with improved binding kinetics.
These computational approaches are integral to modern drug design, allowing for the virtual screening of large compound libraries and the rational design of new inhibitors with enhanced potency and specificity for PBP-2. usf.edu
| Computational Technique | Application in Mecillinam Research | Insights Gained |
| Molecular Docking | Predicting the binding mode of mecillinam and its analogs in the PBP-2 active site. | Identification of key amino acid residues involved in binding; understanding the structural basis for specificity. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the mecillinam-PBP-2 complex. | Assessing the stability of the complex; observing conformational changes in the protein upon binding. |
Fragment-Based Drug Discovery (FBDD) for Novel PBP Inhibitors
Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. frontiersin.org It begins by screening libraries of small, low-molecular-weight chemical fragments for weak binding to the target protein. frontiersin.orgmdpi.com These "hits" are then optimized and grown into more potent, drug-like molecules. frontiersin.org
In the context of PBP inhibitors, FBDD can be used to identify novel scaffolds that bind to the PBP active site or to allosteric sites. nih.govdovepress.com This approach has several advantages over traditional high-throughput screening, including the potential to generate more diverse and efficient lead compounds. frontiersin.org
The process typically involves:
Fragment Screening: Using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to identify fragments that bind to the PBP. dovepress.com
Hit Validation: Confirming the binding and activity of the identified fragments. dovepress.com
Fragment Evolution: Using medicinal chemistry to grow the fragment hits into more potent inhibitors, often guided by structural data from techniques like X-ray crystallography. frontiersin.orgdovepress.com
FBDD has been successfully applied to discover inhibitors for various bacterial targets and represents a promising avenue for the development of new classes of PBP inhibitors that can overcome existing resistance mechanisms. usf.edufrontiersin.orgmdpi.com
Biochemical Interactions and Synergistic/antagonistic Effects of Mecillinam
Interaction of Mecillinam (B1665348) with Other Antimicrobial Agents (Non-Clinical Studies)
The unique binding profile of mecillinam to PBP2 results in synergistic interactions with other β-lactam antibiotics that target different PBPs. nih.govdovepress.com This allows for a combined, more potent effect on the bacterial cell wall.
Mecillinam's effectiveness can be enhanced when combined with β-lactamase inhibitors. These inhibitors protect mecillinam from degradation by bacterial enzymes called β-lactamases.
Clavulanic Acid: In combination with clavulanic acid, mecillinam shows increased activity against many β-lactamase-producing strains of Escherichia coli. researchgate.netoup.comasm.org Studies have shown that this combination can restore the susceptibility of mecillinam-resistant E. coli that produce high levels of TEM-1 β-lactamase. researchgate.netoup.comoup.com The presence of clavulanic acid can significantly decrease the minimum inhibitory concentration (MIC) of mecillinam for these resistant strains. oup.com For instance, in one study, 85.4% of extended-spectrum β-lactamase (ESBL)-producing E. coli isolates showed a significant decrease in mecillinam MIC when combined with clavulanic acid. oup.com This synergistic effect makes the combination a potential option for treating infections caused by such resistant organisms. oup.com
Tazobactam (B1681243): Similar to clavulanic acid, tazobactam also demonstrates synergy with mecillinam. nih.gov The combination of mecillinam and piperacillin-tazobactam (B1260346) has shown synergistic interactions against various Enterobacteriaceae. researchgate.net
Avibactam (B1665839): The combination of mecillinam with avibactam, or with ceftazidime/avibactam, has been shown to be highly effective against multi-drug-resistant carbapenemase-producing E. coli and Klebsiella pneumoniae. bg.ac.rsmdpi.comresearchgate.net This combination substantially reduces the MICs for the majority of these highly resistant strains, both in laboratory settings and in animal models. bg.ac.rsmdpi.com The presence of a few micrograms of avibactam can lower the mecillinam MIC from over 256 µg/mL to between 0.25–1 mg/L. mdpi.com
Table 1: Synergistic Effects of Mecillinam with β-Lactamase Inhibitors
| β-Lactamase Inhibitor | Observed Synergistic Effect | Bacterial Strains | Key Findings |
|---|---|---|---|
| Clavulanic Acid | Increased activity and restored susceptibility. oup.comresearchgate.net | β-lactamase-producing and ESBL-producing E. coli. researchgate.netoup.comasm.org | Significantly decreases the MIC of mecillinam. oup.com |
| Tazobactam | Synergistic interactions. nih.gov | Enterobacteriaceae. researchgate.net | Effective in combination with piperacillin. researchgate.net |
| Avibactam | Highly effective against multi-drug-resistant strains. bg.ac.rsmdpi.com | Carbapenemase-producing E. coli and K. pneumoniae. mdpi.comresearchgate.net | Substantially reduces MICs in vitro and in vivo. mdpi.com |
Research into the synergistic effects of mecillinam with aminoglycosides and fluoroquinolones has produced varied results. While some studies suggest a lack of synergy, others point to potential benefits in specific contexts.
Aminoglycosides: Several studies have reported a lack of synergistic activity between mecillinam and aminoglycosides such as kanamycin, gentamicin, tobramycin, and amikacin (B45834) against members of the Enterobacteriaceae family. asm.orgnih.gov However, for treating suspected urosepsis, the combination of mecillinam with an aminoglycoside is sometimes recommended to broaden the spectrum of antimicrobial coverage. dovepress.com
Fluoroquinolones: Combinations of fluoroquinolones with β-lactam antibiotics infrequently demonstrate synergy against Enterobacteriaceae. nih.gov Generally, these combinations are used to provide activity against bacteria that are not adequately inhibited by the fluoroquinolone alone, rather than to achieve a synergistic effect. nih.gov
In some cases, combining mecillinam with other antibiotics can lead to a reduction in efficacy, an effect known as antagonism.
Nitrofurantoin: A notable antagonistic interaction has been observed between mecillinam and nitrofurantoin. fda.govbg.ac.rsplos.org This antagonism has been consistently demonstrated across various strains of E. coli in laboratory studies. plos.orgbiorxiv.org The mechanism behind this antagonism may involve an overlap in the cellular stress responses to each of the drugs. plos.org
Other β-Lactams: While mecillinam often acts synergistically with other β-lactams due to their complementary binding to different PBPs, antagonism can occur. nih.govasm.org This is particularly true with combinations involving cefoxitin, which can induce the production of β-lactamases that may degrade mecillinam. nih.gov
Table 2: Antagonistic Interactions of Mecillinam
| Antibiotic Class | Specific Antibiotic | Observed Interaction | Bacterial Strains |
|---|---|---|---|
| Nitrofurans | Nitrofurantoin | Antagonism. fda.govbg.ac.rsplos.org | E. coli. plos.orgbiorxiv.org |
| β-Lactams (Cephamycins) | Cefoxitin | Potential Antagonism. nih.gov | Enterobacteriaceae. nih.gov |
Synergistic Interactions with Aminoglycosides and Fluoroquinolones in Bacterial Models
Modulation of Bacterial Gene Expression by Mecillinam
Exposure to mecillinam, even at concentrations below what is needed to inhibit growth, can cause significant changes in bacterial gene expression and cellular processes.
Sub-inhibitory concentrations of mecillinam trigger complex regulatory networks within bacteria as they attempt to counteract the antibiotic's effects.
Transcriptomic and Proteomic Changes: In E. coli, resistance to mecillinam is often linked to mutations in the cysB gene, which regulates cysteine biosynthesis. oup.comasm.org The loss of a functional CysB protein leads to changes in the expression of approximately 450 genes. asm.org Proteomic analysis reveals increased levels of proteins involved in peptidoglycan synthesis, such as PBP1B and LpoB, as well as the cell division protein FtsZ. asm.org Overexpression of PBP1B or LpoB alone can confer mecillinam resistance. asm.org
Stress Responses: Mecillinam induces a futile cycle of cell wall synthesis and degradation, which is an energy-demanding process that contributes to the antibiotic's lethal effect. nih.gov This stress activates the Rcs envelope stress response system. plos.orgfrontiersin.org The Rcs system helps the cell cope with the consequences of this futile cycle by modulating the expression of genes involved in maintaining the cell envelope. plos.org Mecillinam's lethality can also be overcome by an increase in the nucleotide ppGpp, which is an effector of the stringent response. nih.gov
The effect of sub-inhibitory concentrations of mecillinam on the production of virulence factors—molecules that contribute to a pathogen's ability to cause disease—is an area of ongoing research. Studies have shown that sub-lethal levels of some antibiotics can alter the expression of virulence factors. ajphs.comd-nb.info For example, sub-inhibitory concentrations of certain antibiotics have been shown to reduce the expression of hemolysin, a toxin produced by some pathogenic E. coli. d-nb.info However, specific research focusing solely on the impact of sub-inhibitory mecillinam on virulence factor production is still developing.
Transcriptomic and Proteomic Responses to Sub-Inhibitory Mecillinam Exposure
Impact of Mecillinam on Bacterial Metabolism and Physiology
Mecillinam's primary effect on the bacterial cell wall initiates a cascade of metabolic and physiological responses. Inhibition of PBP2 by mecillinam not only halts cell wall elongation but can also trigger a futile cycle of peptidoglycan (PG) synthesis and degradation. nih.govnih.gov This process consumes cellular resources and contributes to the antibiotic's lethal effect. nih.gov Furthermore, treatment with mecillinam leads to notable changes in cellular metabolism, including an increased abundance of metabolites involved in energy generation, as well as in the synthesis pathways for amino acids and nucleotides. nih.gov
Energetic Costs of Resistance Acquisition
The development of antibiotic resistance is often associated with a fitness cost, which can manifest as a reduced growth rate or other physiological impairments. ujms.net This cost arises because cellular resources are diverted from normal functions, like growth, to fuel the resistance mechanism. For mecillinam, resistance can be acquired through mutations in a large number of genes, often leading to a high frequency of resistance in laboratory settings. asm.org However, many of these resistance mutations come with a significant fitness cost, which likely contributes to the low prevalence of clinical resistance. diva-portal.org
Studies have shown that resistance to mecillinam can be associated with alterations in cellular physiology and cell wall structure, which confer these costs. europa.eu For example, mutations in genes other than cysB often result in lower fitness. diva-portal.org In experimental evolution studies, while resistant mutants could increase their fitness over generations, this compensation was frequently linked to a loss of resistance. diva-portal.org
A key aspect of the energetic cost is the disruption and subsequent compensation of metabolic pathways. Treatment with mecillinam can increase the energy demand of the cell by altering anabolic and catabolic processes. nih.gov Resistance mechanisms that involve the constant overexpression of components like efflux pumps also increase the cellular energy burden. europa.eu In some cases, indirect resistance can occur where resistant bacteria produce enzymes that degrade the antibiotic, a process that can be energy-consuming. oup.com
The table below outlines various mecillinam resistance mutations and their associated fitness costs.
| Resistant Mutant Gene | Function of Gene Product | Associated Fitness Cost |
| cysB | Regulator of cysteine biosynthesis. asm.orgnih.gov | Lower fitness cost compared to other mutants, contributing to its prevalence in clinical isolates. diva-portal.org |
| mrdA | Encodes PBP2, the target of mecillinam. | Often confers a severe fitness cost. |
| spoT | Involved in the stringent response. | Associated with a fitness cost that can be compensated for, often with loss of resistance. diva-portal.org |
| ppa | Inorganic pyrophosphatase. | Associated with a fitness cost. diva-portal.org |
| aspS | Aspartyl-tRNA synthetase. | Associated with a fitness cost. diva-portal.org |
| ubiE | Ubiquinone/menaquinone biosynthesis methyltransferase. | Associated with a fitness cost. diva-portal.org |
Role of Mecillinam in Inducing Bacterial Stress Responses
Exposure to mecillinam can trigger several bacterial stress response pathways, which are crucial for survival and can contribute to the development of resistance. nih.govnih.gov These responses are the cell's attempt to cope with the damage inflicted by the antibiotic. The primary stress responses implicated in the action of and resistance to mecillinam are the stringent response and various envelope stress responses. nih.govnih.gov
The stringent response , mediated by the alarmone (p)ppGpp, is a key factor in mecillinam resistance. asm.org Elevated levels of ppGpp can render PBP2 nonessential, allowing the cell to survive mecillinam treatment. asm.orgnih.gov Mutations in several genes that lead to increased ppGpp levels have been linked to mecillinam resistance. asm.orgasm.org
Envelope stress responses (ESRs) , which monitor the integrity of the bacterial cell envelope, are also activated by mecillinam. mdpi.comasm.org The Rcs and Cpx pathways are two major ESRs triggered by inhibitors of peptidoglycan synthesis. mdpi.comasm.org Activation of the Rcs system is a known mechanism of protection from β-lactam stress. nih.gov For instance, mutations that constitutively activate the Rcs pathway can confer mecillinam resistance. nih.gov Similarly, the Cpx response has been shown to be activated by envelope perturbations and can decrease sensitivity to mecillinam. asm.org
Another significant stress response is linked to mutations in the cysB gene, the most common cause of clinical mecillinam resistance. asm.org Inactivation of CysB leads to cysteine depletion, which in turn triggers an oxidative stress response. diva-portal.org This response alters the levels of hundreds of proteins, including the upregulation of PBP1B and LpoB, which can rescue the cell from the toxic effects of mecillinam-inhibited PBP2. asm.orgdiva-portal.org
Finally, like other β-lactams, mecillinam has the potential to induce the SOS response , a DNA damage repair system. oup.commdpi.com While the primary target of mecillinam is the cell wall, the downstream consequences of its action can lead to conditions that trigger this response. oup.comoup.com
The following table details the stress responses induced by mecillinam and their role in bacterial survival and resistance.
| Stress Response | Trigger | Key Components | Role in Mecillinam Response/Resistance |
| Stringent Response | Nutrient limitation, antibiotic stress. asm.org | (p)ppGpp, RelA, SpoT. asm.orgnih.gov | Elevated ppGpp levels render PBP2 nonessential, conferring resistance. asm.orgnih.gov |
| Rcs Envelope Stress Response | Peptidoglycan damage, envelope stress. nih.govmdpi.com | RcsB, RcsF. nih.govresearchgate.net | Activation protects cells from mecillinam; constitutive activation can cause resistance. nih.govasm.org |
| Cpx Envelope Stress Response | Envelope protein misfolding, pH stress. mdpi.com | CpxR. mdpi.com | Activation can decrease sensitivity to mecillinam. asm.org |
| Oxidative Stress Response | Cysteine depletion in cysB mutants. diva-portal.org | Not typical SoxRS or OxyR systems. asm.org | Upregulates PBP1B and LpoB, rescuing cells with inhibited PBP2. asm.org |
| SOS Response | DNA damage. mdpi.com | RecA, LexA. mdpi.com | Can be induced by β-lactams, potentially increasing mutation rates. oup.commdpi.com |
Analytical Methodologies for Pivmecillinam and Its Metabolites Non Clinical Matrix
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the separation and quantification of pivmecillinam (B1664848) and mecillinam (B1665348). sigmaaldrich.comselleckchem.com These methods offer high sensitivity, specificity, and the ability to analyze complex mixtures.
Developing reliable methods for complex non-clinical matrices like bacterial culture media or simulated fluids requires careful optimization of sample preparation and chromatographic conditions. While many published methods focus on plasma, the principles are directly transferable. colab.wsnih.gov A common approach involves protein precipitation using acetonitrile, which effectively removes larger molecules that could interfere with the analysis. colab.wsnih.govresearchgate.netscispace.com
For chromatographic separation, reversed-phase columns, such as a C18 column, are typically employed. colab.wsnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like methanol. colab.wsnih.govresearchgate.net The formic acid helps to improve peak shape and ionization efficiency for mass spectrometry detection. colab.ws
Given the instability of these compounds, an acidification step can be explored to enhance stability during sample processing and storage. colab.wsnih.gov Direct quantification using HPLC or LC-MS/MS is considered the preferred method for measuring antimicrobial concentrations in in vitro models. uq.edu.au LC-MS/MS is also a key technology in broader metabolomics studies to understand the effects of such compounds. nih.gov
In LC-MS/MS analysis, detection is achieved using multiple reaction monitoring (MRM) in positive ion mode, which provides excellent specificity. colab.wsnih.gov Specific MRM transitions are selected for each compound and the internal standard. colab.wsresearchgate.net
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Pivmecillinam | 440.2 | 167.1 | colab.wsnih.govresearchgate.net |
| Mecillinam | 326.1 | 167.1 | colab.wsnih.govresearchgate.net |
Validated analytical methods are essential for generating reliable data. Key validation parameters have been established for the LC-MS/MS quantification of pivmecillinam and mecillinam. colab.wssynzeal.com Studies have demonstrated high selectivity with no significant interference from matrix components. colab.wsnih.govresearchgate.net The methods show excellent linearity over a wide range of concentrations. colab.wsnih.gov
Table 2: Validation Parameters for a Published LC-MS/MS Method
| Parameter | Finding | Source |
|---|---|---|
| Linearity Range | Pivmecillinam: 0.0500–12.0 ng/mLMecillinam: 10.0–15,000 ng/mL | colab.wsnih.govresearchgate.net |
| Accuracy | Within -8.1% to 13.0% | colab.wsnih.govresearchgate.net |
| Precision (Intra-day) | Below 5.5% | colab.wsnih.govresearchgate.net |
| Precision (Inter-day) | Below 6.1% | colab.wsnih.govresearchgate.net |
| Selectivity | No apparent matrix effect was perceived. | colab.wsnih.govresearchgate.net |
Method Development for Pivmecillinam and Mecillinam in Complex Matrices (e.g., Bacterial Culture Media, Simulated Biological Fluids)
Spectroscopic Methods for Structural Characterization (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of pivmecillinam and its related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the chemical structure by analyzing the signals and their interpretation. lgcstandards.com For Pivmecillinam hydrochloride, spectra are typically recorded on a 400 MHz instrument using a solvent like DMSO-d₆. lgcstandards.com
Infrared (IR) Spectroscopy: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy provides information about the functional groups present in the molecule. The resulting IR spectrum, with its characteristic absorption bands, is compared against the known structural formula for confirmation. lgcstandards.com A United States patent document also describes IR-spectrum bands for a related compound at 3030, 2980, 2870, 1780, 1765, 1695, 1625, and 618 cm⁻¹. googleapis.comgoogle.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule. lgcstandards.com Using techniques like electrospray ionization (ESI+), the measured mass is compared to the theoretical value to confirm the elemental composition. lgcstandards.com For pivmecillinam, the theoretical value ([M+H]⁺) is 440.22137. lgcstandards.com
Table 3: Spectroscopic Data for Pivmecillinam Hydrochloride
| Technique | Method/Conditions | Purpose | Source |
|---|---|---|---|
| ¹H-NMR | 400 MHz, DMSO-d₆ | Structure Confirmation | lgcstandards.com |
| IR | ATR-FTIR | Structure Confirmation | lgcstandards.com |
Electrochemical and Biosensor Approaches for Detection and Monitoring
Electrochemical biosensors represent an emerging field for the rapid detection and monitoring of bacteria and antibiotic resistance, which is highly relevant to the study of pivmecillinam. mdpi.comyoutube.comresearchgate.net While sensors developed specifically for pivmecillinam are not widely documented, existing technologies can be adapted for this purpose.
One relevant approach involves biosensors that target penicillin-binding proteins (PBPs). nih.gov Mecillinam's unique mechanism of action is the specific inhibition of PBP-2. vax-before-travel.com A quartz crystal microbalance (QCM) biosensor has been developed using bacteriophages to capture Staphylococcus bacteria, followed by the use of PBP 2a antibody-conjugated latex beads to differentiate between methicillin-resistant (MRSA) and sensitive (MSSA) strains. nih.gov A similar principle could be used to monitor the interaction of mecillinam with PBP-2 or to detect bacteria susceptible to its action.
Another promising technique involves surface imprinted polymers (SIPs), which create synthetic receptors for target bacteria. researchgate.net This method has been used to create sensors that can selectively detect and quantify bacteria like E. coli, a primary target for pivmecillinam, in a sample. researchgate.net These sensors measure changes in heat-transfer resistance as bacteria bind to the imprinted surface, allowing for detection at concentrations as low as 10⁴ CFU/mL. researchgate.net
Bioautographic and Microbiological Assay Methods for In Vitro Activity Assessment
Assessing the in vitro activity of mecillinam is fundamental to understanding its antibacterial efficacy. This is achieved through various microbiological assays and bioautographic methods.
Bioautography: Thin-Layer Chromatography (TLC)-based bioautography is a technique used to identify bioactive compounds within a mixture. nih.govgrafiati.com In this method, a sample is separated on a TLC plate, which is then placed on an agar (B569324) medium inoculated with a target bacterium. Zones of growth inhibition on the agar correspond to the location of the active compound on the chromatogram, allowing for its identification. grafiati.com
Microbiological Assays: The in vitro potency of mecillinam against various pathogens is determined by measuring its Minimum Inhibitory Concentration (MIC). Several standardized methods are used:
Agar Dilution: This is considered the reference method for determining the MIC of mecillinam. researchgate.netfrontiersin.org It involves preparing agar plates with serial dilutions of the antibiotic and observing the lowest concentration that inhibits visible bacterial growth.
Broth Microdilution: This method uses multi-well plates containing liquid growth medium with serial dilutions of the antibiotic to determine the MIC. lu.seresearchgate.net
Disk Diffusion (DD): An antibiotic-impregnated paper disk is placed on an inoculated agar plate. The diameter of the resulting zone of growth inhibition is measured and correlated to susceptibility. researchgate.netnih.gov
Agar Gradient Diffusion: This method uses a test strip (e.g., MIC test strip) with a predefined antibiotic gradient placed on an inoculated agar plate to determine the MIC directly. researchgate.netfrontiersin.org
Studies comparing these methods have noted that disk diffusion and agar gradient diffusion can produce errors when compared to the reference agar dilution method for mecillinam, highlighting the importance of methodological choice. researchgate.netfrontiersin.org
Table 4: Selected In Vitro Activity of Mecillinam Against Various Bacterial Species
| Bacterial Species | Method | Finding (MIC) | Source |
|---|---|---|---|
| Escherichia coli | Agar Dilution | Susceptibility: 97.4% (294/302 isolates) | researchgate.net |
| Klebsiella spp. | Agar Dilution | Susceptibility: 89.7% (52/58 isolates) | researchgate.net |
| Enterobacter spp. | Agar Dilution | MIC₅₀: 0.5 mg/L | researchgate.net |
| Carbapenemase-producing E. coli | Agar Dilution | Susceptibility observed in isolates producing IMI, OXA-48-like, and NDM-1 carbapenemases | researchgate.net |
| Neisseria gonorrhoeae | Agar Dilution | MIC range: 16 to >128 mg l⁻¹ | microbiologyresearch.org |
Environmental Fate and Ecotoxicology of Pivmecillinam Non Clinical
Potential for Selection of Antimicrobial Resistance in Environmental Microbiomes
Impact on Horizontal Gene Transfer (HGT) of Resistance Determinants
Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of antibiotic resistance genes among bacterial populations. frontiersin.orgumweltbundesamt.de This process can occur through transformation, transduction, or conjugation. umweltbundesamt.de While specific studies on the direct impact of pivmecillinam (B1664848) or its active form, mecillinam (B1665348), on the frequency of HGT in environmental settings are limited, research on other β-lactam antibiotics suggests that sub-inhibitory concentrations can promote the transfer of resistance plasmids. frontiersin.orgnih.govnih.gov For instance, sub-inhibitory concentrations of antibiotics like meropenem, ciprofloxacin, and cefotaxime (B1668864) have been shown to significantly increase the frequency of plasmid conjugation between Klebsiella pneumoniae and Escherichia coli. frontiersin.orgnih.govnih.gov This effect is partly attributed to the upregulation of genes involved in the type IV secretion system, which is essential for conjugation. frontiersin.org
Given that pivmecillinam is a β-lactam antibiotic, it is plausible that its presence at sub-inhibitory concentrations in the environment could similarly influence HGT. However, without direct experimental evidence, this remains a point for further investigation. One study noted that pivmecillinam, in contrast to ampicillin (B1664943), did not appear to increase populations of resistant Enterobacteriaceae in the fecal flora, which could suggest a lower potential for promoting resistance spread in the environment. asm.org
Table 1: Illustrative Impact of Sub-Inhibitory Concentrations of a β-Lactam Antibiotic on Plasmid Conjugation Frequency
| Concentration (fraction of MIC) | Fold Increase in Conjugation Frequency (in vitro) | Fold Increase in Conjugation Frequency (in vivo, G. mellonella) |
| Control (No Antibiotic) | 1.0 | 9.0 |
| 1/1024 MIC | 5.6 | 9.6 |
| 1/2048 MIC | Not Assessed | 5.9 |
Note: This table is illustrative and based on data for meropenem, as specific data for pivmecillinam/mecillinam is not currently available. The data highlights the potential for sub-inhibitory concentrations of β-lactams to increase HGT rates. frontiersin.org
Effects of Sub-Inhibitory Concentrations on Resistance Evolution
The evolution of antibiotic resistance is a complex process influenced by mutation rates and the fitness costs associated with resistance mechanisms. savingtheworldwithscience.com For mecillinam, resistance can be readily selected for in laboratory settings. However, the prevalence of clinical resistance to mecillinam has remained low, which is often attributed to the significant fitness cost conferred by many of the resistance mutations. researchgate.net
However, it is also important to consider that even very low concentrations of antibiotics, far below the minimal inhibitory concentration (MIC), can be sufficient to select for and maintain resistant bacteria in a population, especially if the resistance mechanism has a low fitness cost or if compensatory mutations arise.
Table 2: Relative Fitness of E. coli Mutants with Resistance to Mecillinam
| Strain Type | Growth Medium | Mean Relative Fitness (± SD) |
| Laboratory-Isolated Mutants | MH Medium | 0.84 (± 0.12) |
| Clinical Isolates | MH Medium | 0.98 (± 0.04) |
| Laboratory-Isolated Mutants | Urine | 0.79 (± 0.15) |
| Clinical Isolates | Urine | 1.01 (± 0.05) |
Source: Adapted from Thulin et al., 2015. Fitness was measured as the relative growth rate compared to a wild-type strain (fitness = 1.0). MH Medium refers to Mueller-Hinton broth. researchgate.net
The data in Table 2 demonstrates that while laboratory-selected mecillinam-resistant mutants often have a significant fitness cost, clinical isolates with resistance may have fitness levels comparable to the wild-type, suggesting the in-vivo selection of less costly resistance mechanisms or the acquisition of compensatory mutations. researchgate.net
Future Directions in Pivmecillinam Research
Development of Novel Mecillinam-Based Antimicrobial Agents with Improved Properties
The core structure of mecillinam (B1665348) presents a foundation for the development of new antimicrobial agents with enhanced characteristics. The pro-drug approach, which successfully converted mecillinam into the orally bioavailable pivmecillinam (B1664848), serves as a model for future modifications. taylorandfrancis.com Research in this area is likely to focus on creating new ester derivatives of mecillinam. The goal of these new derivatives would be to improve upon the properties of pivmecillinam, such as increasing its bioavailability, extending its half-life, or enhancing its penetration into specific tissues.
A key area of investigation will be the exploration of different promoieties that, when attached to mecillinam, could offer advantages over the current pivaloyloxymethyl ester. These new promoieties could be designed to be cleaved by a wider or more specific range of human esterases, potentially leading to more consistent absorption profiles across different patient populations. Furthermore, the development of mecillinam analogues with inherent stability against a broader spectrum of β-lactamases is a critical research avenue. nih.gov This could involve chemical modifications to the mecillinam core that sterically hinder the binding of these bacterial enzymes without compromising the drug's affinity for PBP-2.
Strategies to Combat Emerging Antimicrobial Resistance Mechanisms
While mecillinam has maintained low resistance rates for many years, the emergence of resistance is an ongoing threat. buzzrx.com Research into strategies to combat these emerging resistance mechanisms is paramount. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. nih.gov A key strategy, therefore, is the co-administration of pivmecillinam with β-lactamase inhibitors. There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors. researchgate.net A clinical trial is currently planned to investigate the combination of pivmecillinam and amoxicillin/clavulanic acid as a step-down oral therapy for febrile urinary tract infections caused by ESBL-producing Enterobacterales. nih.gov
Another avenue of research involves understanding the genetic basis of mecillinam resistance. Studies have identified mutations in genes, such as cysB, in clinical isolates of E. coli resistant to mecillinam. Further research into the specific mutations that confer resistance can inform the development of rapid diagnostic tools to identify resistant strains and guide treatment decisions. Additionally, investigating the phenomenon of "collateral sensitivity," where resistance to one antibiotic leads to increased susceptibility to another, could reveal novel combination therapies. utilitytherapeutics.com For instance, research could explore whether mecillinam-resistant strains become more vulnerable to other classes of antibiotics.
Advanced Computational Modeling for Drug Design and Resistance Prediction
Computational modeling has become an indispensable tool in modern drug discovery and development. mdpi.com In the context of pivmecillinam, advanced computational models can be employed for several key purposes. Molecular dynamics simulations can be used to visualize the interaction between mecillinam and its target, PBP-2, at an atomic level. mdpi.com This can provide insights into the precise binding mechanism and guide the design of new mecillinam analogues with enhanced affinity and specificity.
Furthermore, computational models can be used to predict the development of antimicrobial resistance. By simulating the evolutionary pressures exerted by mecillinam on bacterial populations, researchers can identify potential resistance mutations before they emerge in clinical settings. This predictive capability would allow for the proactive development of strategies to counter resistance. Machine learning algorithms can also be trained on large datasets of bacterial genomes and their corresponding antibiotic susceptibility profiles to predict mecillinam resistance based on genetic markers. mdpi.com A framework called PTB-DDI has been developed to predict drug-drug interactions, which could be applied to understand potential interactions with pivmecillinam. mdpi.comresearchgate.net
Role of Pivmecillinam in Combination Therapies (Mechanistic Studies, Non-Clinical)
The unique mechanism of action of mecillinam, targeting PBP-2, makes it an attractive candidate for combination therapies with other β-lactam antibiotics that target different PBPs. oup.com Non-clinical mechanistic studies are crucial to understanding the synergistic interactions between pivmecillinam and other antibiotics. These studies can elucidate how the binding of mecillinam to PBP-2 might alter the bacterial cell wall in a way that enhances the activity of another antibiotic that targets, for example, PBP-1a/1b or PBP-3. oup.com
Research in this area would involve in vitro studies using techniques such as checkerboard assays to quantify the degree of synergy between pivmecillinam and other antibiotics against a range of clinically relevant pathogens. Time-kill curve experiments can provide further insights into the dynamics of bacterial killing by the combination therapy. Electron microscopy can be used to visualize the morphological changes in bacteria exposed to the individual antibiotics and the combination, providing a visual representation of the synergistic effect. Understanding these mechanisms at a non-clinical level is essential for the rational design of effective combination therapies for future clinical use. For example, the combination of pivmecillinam with amoxicillin/clavulanic acid is being explored. nih.gov
Environmental Surveillance of Antimicrobial Resistance Genes Associated with Mecillinam Use
The release of antibiotics and antibiotic resistance genes into the environment is a growing concern, as it can contribute to the selection and spread of resistant bacteria. researchgate.net Environmental surveillance for antimicrobial resistance genes (ARGs) associated with mecillinam use is a critical component of a comprehensive strategy to preserve its efficacy. This involves monitoring various environmental compartments, such as wastewater treatment plants, rivers, and agricultural soils, for the presence of genes known to confer resistance to mecillinam. jpiamr.eu
Studies have shown that wastewater treatment plants can be hotspots for the dissemination of ARGs. jpiamr.eu Therefore, a key research focus would be to develop and apply molecular methods, such as quantitative polymerase chain reaction (qPCR) and metagenomic sequencing, to detect and quantify mecillinam resistance genes in these environments. This surveillance can provide an early warning system for the emergence and spread of resistance in the community. Furthermore, understanding the fate and transport of these genes in the environment can inform strategies to mitigate their dissemination. Research has indicated that while mecillinam can be toxic to some aquatic organisms, its environmental risk is considered low with current usage patterns. researchgate.net However, ongoing surveillance is necessary to ensure this remains the case.
Q & A
Basic Research Questions
Q. What are the standardized in vitro protocols for assessing the antibacterial efficacy of pivmecillinam hydrochloride against uropathogens?
- Methodological Answer :
- Use broth microdilution or agar dilution methods per CLSI/EUCAST guidelines to determine minimum inhibitory concentrations (MICs) against common uropathogens (e.g., E. coli, Klebsiella spp.). Include quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions .
- For time-kill curve studies, incubate bacterial suspensions with pivmecillinam at concentrations 0.25–4× MIC, sampling at 0, 2, 4, 8, and 24 hours. Plot log₁₀ CFU/mL vs. time to assess bactericidal activity .
- Reference the Product Monograph (Part II: Scientific Information) for pharmacological properties and baseline susceptibility data .
Q. How should researchers control for confounding variables in clinical trials evaluating Selexid® for complicated urinary tract infections (UTIs)?
- Methodological Answer :
- Stratify participants by risk factors (e.g., diabetes, catheter use) and use block randomization to ensure balanced allocation between treatment arms .
- Adjust for renal function (e.g., creatinine clearance) in pharmacokinetic analyses, as pivmecillinam is excreted renally. Use multivariate regression models to isolate drug efficacy from comorbidities .
- Predefine exclusion criteria (e.g., recent antibiotic use, pregnancy) to minimize bias, and document adherence to CONSORT guidelines for clinical trial reporting .
Q. What strategies are effective for conducting literature reviews on pivmecillinam’s mechanism of action and resistance patterns?
- Methodological Answer :
- Use Boolean operators (e.g., "pivmecillinam AND (resistance OR mecillinam)") in PubMed/Embase, filtering for studies published post-2000 to capture recent resistance trends. Prioritize meta-analyses and longitudinal surveillance data .
- Critically appraise sources using the PRISMA checklist, noting limitations such as small sample sizes or geographic bias in resistance reporting .
- Cross-reference findings with the Canadian Product Monograph (Part II) for regulatory-approved indications and mechanistic data .
Advanced Research Questions
Q. How can contradictory reports on pivmecillinam’s efficacy against ESBL-producing Enterobacteriaceae be resolved methodologically?
- Methodological Answer :
- Perform a systematic review with heterogeneity analysis (e.g., I² statistic) to quantify variability across studies. Stratify results by genetic resistance markers (e.g., blaCTX-M, ampC overexpression) .
- Conduct in vitro comparator studies using isogenic strains with/without ESBL genes to isolate the impact of β-lactamase expression on MIC values .
- Use pharmacodynamic modeling to simulate clinical outcomes based on drug exposure (e.g., % time > MIC) in ESBL vs. non-ESBL infections .
Q. What pharmacokinetic-pharmacodynamic (PK/PD) modeling approaches optimize pivmecillinam dosing in renally impaired populations?
- Methodological Answer :
- Collect serial plasma/urine samples in patients with varying eGFR to build a population PK model (e.g., NONMEM). Estimate parameters like clearance (CL) and volume of distribution (Vd) using nonlinear mixed-effects modeling .
- Simulate dosing regimens using Monte Carlo methods to achieve PK/PD targets (e.g., 50% time > MIC) in virtual populations. Validate against clinical cure rates in retrospective cohorts .
- Compare simulated outcomes with the Product Monograph’s recommended adjustments for renal impairment .
Q. What experimental designs are suitable for investigating the emergence of pivmecillinam resistance in E. coli biofilms?
- Methodological Answer :
- Use continuous-flow biofilm models with sub-inhibitory pivmecillinam concentrations to mimic prolonged drug exposure. Quantify resistance gene expression (e.g., ampC) via RT-qPCR at 24-hour intervals .
- Perform whole-genome sequencing on pre- and post-exposure isolates to identify SNPs or plasmid-mediated resistance mechanisms. Correlate genetic changes with MIC shifts .
- Incorporate confocal microscopy to assess biofilm architecture changes under treatment, using stains like SYTO 9/propidium iodide for viability quantification .
Data Presentation and Reproducibility Guidelines
- Tables : Include MIC₅₀/MIC₉₀ values for key pathogens, stratified by resistance phenotype (Table 1). Use metric units and 95% confidence intervals for PK parameters .
- Figures : Time-kill curves should label axes (log₁₀ CFU/mL vs. hours) and indicate bactericidal thresholds (e.g., 3-log reduction). For PK/PD models, overlay simulated probability of target attainment (PTA) curves .
- Ethics : Disclose IRB approval numbers and informed consent protocols. For animal studies, cite compliance with ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
